molecular formula C19H12Cl2N2O2S2 B3000591 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 325977-01-3

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3000591
CAS No.: 325977-01-3
M. Wt: 435.34
InChI Key: RMJLJWSZFHNNBI-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a heterocyclic compound featuring a naphthalene carboxamide core linked to a substituted thiazole-thiophene moiety. The structure includes a 3-methoxy group on the naphthalene ring and 2,5-dichloro substitutions on the thiophene ring.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O2S2/c1-25-15-7-11-5-3-2-4-10(11)6-13(15)18(24)23-19-22-14(9-26-19)12-8-16(20)27-17(12)21/h2-9H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJLJWSZFHNNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring and a dichlorothiophene moiety, which contribute to its potential pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H10Cl2N2OS2C_{18}H_{10}Cl_2N_2OS_2, with a molecular weight of 394.32 g/mol. The compound's structure includes significant functional groups that influence its biological interactions.

PropertyValue
Molecular FormulaC18H10Cl2N2OS2
Molecular Weight394.32 g/mol
Melting PointNot specified
SolubilityVariable; dependent on formulation

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent. Studies indicate that the thiazole and thiophene components may enhance its activity against Gram-positive bacteria.
  • Anticancer Properties : Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cells. Its mechanism appears to involve the induction of apoptosis in specific cancer cell lines, likely through the modulation of signaling pathways associated with cell survival and death.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in managing inflammatory diseases.
  • Enzyme Inhibition : this compound has been reported to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug metabolism and pharmacokinetics.

The precise mechanism of action for this compound involves:

  • Receptor Binding : The compound may interact with various receptors and enzymes, leading to altered cellular responses.
  • Signal Transduction Pathways : It is believed to modulate key signaling pathways related to inflammation and cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
  • Antimicrobial Efficacy : Another study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial potential .
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked decrease in inflammatory markers, suggesting its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Combines a thiazole ring (1,3-thiazol-2-yl) fused to a dichlorothiophene (2,5-dichlorothiophen-3-yl) and a methoxynaphthalene carboxamide .
  • (C21H18O2N4S) : Features a 1,2,4-triazole ring linked to a naphthalene carbothioate and a 4-methoxybenzyl group. The absence of a thiophene ring and presence of a triazole may reduce aromatic stacking efficiency compared to the target compound .
  • (C26H22ClN3O4) : Contains an azo (-N=N-) linkage and hydroxynaphthalene carboxamide, differing in the absence of thiazole/thiophene systems. The azo group likely enhances photostability but may reduce metabolic stability compared to the target’s carboxamide-thiazole scaffold .

Substituent Effects

  • Chlorine Substitutions : The target’s 2,5-dichlorothiophene moiety introduces steric and electronic effects distinct from ’s 4-methoxybenzyl group and ’s 5-chloro-2-methylphenyl azo substituent. Chlorine atoms in the thiophene may enhance lipophilicity and intermolecular halogen bonding .
  • Methoxy vs.

Physicochemical Properties

Property Target Compound (C21H18O2N4S) (C26H22ClN3O4)
Molecular Weight Not reported (inferred ~450–500 g/mol) 390 g/mol 475.92 g/mol
Key Functional Groups Thiazole, dichlorothiophene, methoxy Triazole, carbothioate, methoxy Azo, hydroxy, dimethoxyphenyl
Aromatic Systems Naphthalene, thiophene, thiazole Naphthalene, triazole Naphthalene, phenylazo
Polarity Moderate (methoxy reduces polarity) High (carbothioate increases polarity) High (hydroxy and azo groups)

Q & A

Basic: What spectroscopic and computational methods are recommended for characterizing the molecular structure of this compound?

Answer:
The compound’s structure should be confirmed using a combination of:

  • NMR spectroscopy (1H and 13C) to identify proton and carbon environments, particularly for the thiophene, thiazole, and naphthalene moieties .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography for absolute configuration determination. Use the SHELX suite (e.g., SHELXL for refinement) to resolve potential crystallographic disorder in the dichlorothiophene or methoxynaphthalene groups .
  • DFT calculations to model electronic properties and compare experimental vs. theoretical spectra for validation .

Advanced: How can crystallographic data for this compound be refined when encountering disorder in the thiophene or thiazole rings?

Answer:
Disorder in aromatic rings (common in heterocyclic systems) can be addressed by:

  • Multi-component refinement in SHELXL, partitioning disordered atoms into separate sites with occupancy parameters .
  • Geometric restraints (e.g., bond lengths/angles) based on similar structures (e.g., thiadiazole derivatives in ).
  • Validation tools like PLATON to check for missed symmetry or overfitting .
  • Low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts.

Basic: What synthetic strategies are effective for constructing the thiazole-dichlorothiophene core?

Answer:
Key steps include:

  • Cyclocondensation : React 2,5-dichlorothiophene-3-carboxaldehyde with thiourea derivatives to form the thiazole ring .
  • Coupling reactions : Use Suzuki-Miyaura cross-coupling to attach the naphthalene-carboxamide group to the thiazole nitrogen .
  • Protection/deprotection : Safeguard reactive sites (e.g., methoxy groups) using trimethylsilyl chloride during synthesis .
  • Purification : Employ flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Advanced: How can reaction yields for this compound be optimized, particularly in cross-coupling steps?

Answer:
Optimization involves:

  • Catalyst screening : Test Pd(PPh3)4, XPhos Pd G3, or NiCl2(dppp) for coupling efficiency .
  • Solvent selection : Use anhydrous DMF or THF to stabilize intermediates; microwave-assisted synthesis may accelerate sluggish reactions .
  • Additives : Include Cs2CO3 as a base or tetrabutylammonium iodide as a phase-transfer catalyst .
  • In situ monitoring : Employ HPLC or TLC with UV visualization to track intermediate formation and adjust stoichiometry .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing .
  • Waste disposal : Collect organic waste in sealed containers for incineration at licensed facilities .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced: How can computational modeling predict the compound’s biological activity or intermolecular interactions?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinase enzymes) .
  • QSAR studies : Corrogate substituent effects (e.g., Cl, OCH3) on activity using Hammett parameters or ML models .
  • MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with the carboxamide group) .

Basic: What analytical techniques are suitable for assessing purity and stability under varying conditions?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; track degradation peaks under stress (heat/light) .
  • DSC/TGA : Monitor thermal stability (e.g., decomposition above 200°C) .
  • Karl Fischer titration : Quantify hygroscopicity if the compound is stored long-term .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways reported for similar thiazole derivatives?

Answer:

  • Isotopic labeling : Use 13C-labeled intermediates to track carboxamide formation via NMR .
  • Kinetic profiling : Compare rate constants under varying temperatures/pH to identify rate-determining steps .
  • In situ IR spectroscopy : Detect transient intermediates (e.g., thiourea adducts) during cyclocondensation .
  • Theoretical studies : Apply DFT to compare energy barriers for competing pathways (e.g., SNAr vs. radical mechanisms) .

Basic: What databases or literature sources are authoritative for benchmarking physicochemical properties?

Answer:

  • PubChem : For experimental/computed properties (e.g., logP, solubility) .
  • Cambridge Structural Database (CSD) : For crystallographic data on analogous thiazole systems .
  • Reaxys : To retrieve synthetic protocols for dichlorothiophene derivatives .
  • SciFinder : For patent and journal coverage of carboxamide applications .

Advanced: How can high-throughput screening (HTS) pipelines be designed to evaluate this compound’s bioactivity?

Answer:

  • Assay selection : Prioritize kinase inhibition or antimicrobial assays based on structural analogs (e.g., thiadiazole derivatives in ) .
  • Automated synthesis : Use liquid handlers to prepare microgram-scale derivatives for SAR exploration .
  • Data analysis : Apply Z-factor validation to ensure assay robustness; use PCA to cluster activity profiles .
  • Follow-up : Validate hits via SPR (surface plasmon resonance) for binding affinity measurement .

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